carbanide;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum(4+)
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Overview
Description
Tris(dibenzylideneacetone)diplatinum(0) is an organometallic compound containing platinum metal. It is often represented by the chemical formula [Pt(C17H14O)3]. This compound is typically found as a dark yellow crystalline solid or powder and is insoluble in water . It has garnered significant interest due to its versatile applications in various fields, including catalysis, organic synthesis, and materials science.
Preparation Methods
The synthesis of tris(dibenzylideneacetone)diplatinum(0) is relatively complex. A common preparation method involves adding dibenzylideneacetone to a solution of chloroplatinic acid. The reaction is carried out under controlled temperature and reaction time to yield the target product . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
Tris(dibenzylideneacetone)diplatinum(0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(dibenzylideneacetone)diplatinum(0) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tris(dibenzylideneacetone)diplatinum(0) involves its ability to interact with various molecular targets. In catalysis, it facilitates the formation and breaking of chemical bonds through its platinum center. In biological systems, it may interact with DNA and proteins, leading to its potential anti-tumor effects . The exact molecular pathways involved are still under investigation, but its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed .
Comparison with Similar Compounds
Tris(dibenzylideneacetone)diplatinum(0) can be compared with other similar compounds, such as:
Tris(dibenzylideneacetone)dipalladium(0): This compound is a palladium analog and is widely used as a catalyst in organic synthesis.
Bis(dibenzylideneacetone)palladium(0): Another palladium-based compound used in various coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in cross-coupling reactions.
The uniqueness of tris(dibenzylideneacetone)diplatinum(0) lies in its platinum center, which imparts different reactivity and applications compared to its palladium counterparts.
Properties
Molecular Formula |
C59H66O3Pt2 |
---|---|
Molecular Weight |
1213.3 g/mol |
IUPAC Name |
carbanide;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum(4+) |
InChI |
InChI=1S/3C17H14O.8CH3.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;;;;;;;;/h3*1-14H;8*1H3;;/q;;;8*-1;2*+4/b3*13-11+,14-12+;;;;;;;;;; |
InChI Key |
HKBBJMSOMPPECM-YKKCRLEQSA-N |
Isomeric SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt+4].[Pt+4] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt+4].[Pt+4] |
Origin of Product |
United States |
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